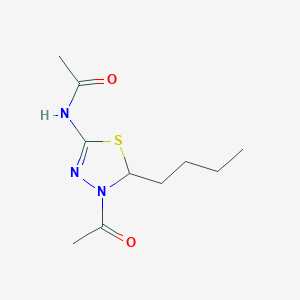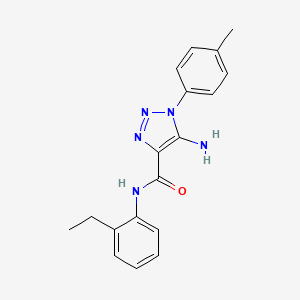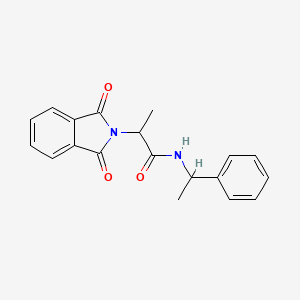![molecular formula C16H25ClN4O B5176137 N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5176137.png)
N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as CPPU, is a chemical compound that belongs to the class of urea derivatives. CPPU has been widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
CPPU acts by stimulating cell division and elongation, promoting fruit growth, and delaying fruit senescence. CPPU also affects the expression of genes involved in fruit development and ripening, leading to changes in fruit size, color, and texture.
Biochemical and Physiological Effects:
CPPU has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and ion transport. CPPU also affects the levels of various plant hormones, including auxins, cytokinins, and gibberellins, leading to changes in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, CPPU is relatively expensive, and its effects on different plant species and varieties can vary, making it challenging to generalize its effects.
Direcciones Futuras
CPPU has great potential for further research and development in various fields, including agriculture, horticulture, and biotechnology. Some possible future directions for CPPU research include:
1. Optimization of CPPU application methods and dosages for different crops and varieties.
2. Investigation of the molecular mechanisms underlying CPPU effects on plant growth and development.
3. Development of new CPPU derivatives with improved properties and specificity.
4. Exploration of the potential applications of CPPU in other fields, such as medicine and cosmetics.
In conclusion, CPPU is a unique and promising chemical compound with various potential applications in different fields. Further research and development of CPPU and its derivatives are essential to fully realize their potential benefits.
Métodos De Síntesis
CPPU can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with potassium hydroxide, followed by the reaction of the resulting intermediate with 4-propylpiperazine and ethyl chloroformate. The final product is obtained after purification and recrystallization.
Aplicaciones Científicas De Investigación
CPPU has been extensively studied for its potential applications in agriculture, horticulture, and biotechnology. CPPU acts as a plant growth regulator and has been shown to increase fruit size, yield, and quality in various crops, including grapes, kiwi, and strawberries. CPPU has also been used to induce parthenocarpy (seedless fruit development) in various fruits and vegetables, including tomatoes, cucumbers, and peppers.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-2-8-20-10-12-21(13-11-20)9-7-18-16(22)19-15-6-4-3-5-14(15)17/h3-6H,2,7-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHDSLCTHDMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5176062.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5176070.png)
![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B5176086.png)
![2-chloro-N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5176093.png)

![methyl 4-{5-[(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5176106.png)
![methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5176109.png)


![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5176127.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5176147.png)
![5-(4-bromophenyl)-3-(4-chloro-3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5176158.png)